2-Amino-2-(tetrahydro-thiopyran-4-YL)-ethanol
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Overview
Description
2-Amino-2-(tetrahydro-thiopyran-4-YL)-ethanol is an organic compound that features both an amino group and a hydroxyl group attached to a tetrahydrothiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(tetrahydro-thiopyran-4-YL)-ethanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tetrahydrothiopyran and ethylene oxide.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as recrystallization, distillation, or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and energy consumption, is also considered.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(tetrahydro-thiopyran-4-YL)-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine.
Scientific Research Applications
2-Amino-2-(tetrahydro-thiopyran-4-YL)-ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(tetrahydro-thiopyran-4-YL)-ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups may participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethanol: A simpler compound with similar functional groups but lacking the tetrahydrothiopyran ring.
2-Amino-2-methyl-1-propanol: Contains a similar amino alcohol structure but with a different carbon backbone.
Thiopyran Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
2-Amino-2-(tetrahydro-thiopyran-4-YL)-ethanol is unique due to the presence of both an amino group and a hydroxyl group on a tetrahydrothiopyran ring. This combination of functional groups and ring structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H15NOS |
---|---|
Molecular Weight |
161.27 g/mol |
IUPAC Name |
2-amino-2-(thian-4-yl)ethanol |
InChI |
InChI=1S/C7H15NOS/c8-7(5-9)6-1-3-10-4-2-6/h6-7,9H,1-5,8H2 |
InChI Key |
OIHHYKIZFZQFAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1C(CO)N |
Origin of Product |
United States |
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